molecular formula C15H17N3O3 B6540366 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide CAS No. 1021266-76-1

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide

Cat. No.: B6540366
CAS No.: 1021266-76-1
M. Wt: 287.31 g/mol
InChI Key: WZLHVRCUEREVEJ-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide is a fascinating organic compound with a complex structure. The inclusion of a furan ring, a 1,6-dihydropyridazinone moiety, and a cyclopropanecarboxamide group makes this compound a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide typically involves a multi-step process. The process often starts with the preparation of the furan-2-yl derivative, which is then reacted with a suitable 1,6-dihydropyridazinone precursor. This intermediate is finally coupled with cyclopropanecarboxamide under specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory methods while ensuring cost-effectiveness and sustainability. Automated flow reactors might be used to enhance the efficiency and consistency of the synthetic process. The use of green chemistry principles, such as minimizing solvent use and employing recyclable catalysts, would be integral to the industrial production methods.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is prone to various chemical reactions including:

  • Oxidation: : The furan ring can undergo oxidation, leading to the formation of more reactive intermediates.

  • Reduction: : The carbonyl group in the 1,6-dihydropyridazinone moiety can be reduced to form alcohol derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions of the compound.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂

  • Reduction Reagents: : LiAlH₄, NaBH₄

  • Substitution Reagents: : Halogens for electrophilic substitution, nucleophiles like NH₃ for nucleophilic substitution.

Major Products Formed

The major products from these reactions include oxidized furan derivatives, reduced alcohol forms of the 1,6-dihydropyridazinone, and various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

This compound is studied for its potential as a building block in organic synthesis. Its unique structure allows for various functional modifications.

Biology

Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.

Medicine

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide shows promise in drug discovery, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry

Its stability and reactivity make it useful in developing advanced materials and polymers.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide stands out due to its combined structural features that allow for versatile reactivity and biological activity.

List of Similar Compounds

  • N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

  • N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide

  • N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-7-6-12(13-3-1-10-21-13)17-18(14)9-2-8-16-15(20)11-4-5-11/h1,3,6-7,10-11H,2,4-5,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLHVRCUEREVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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